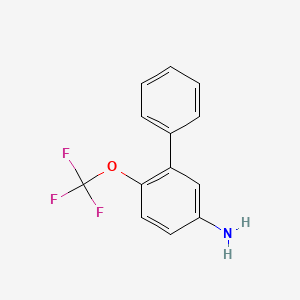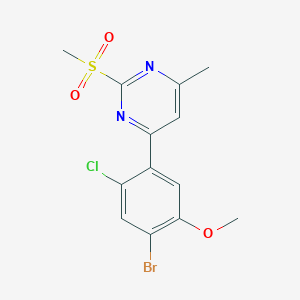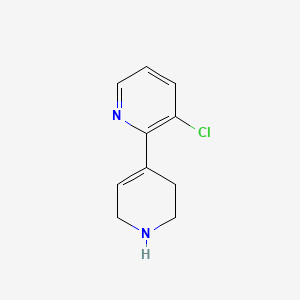
3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine is an organic compound that features a pyridine ring substituted with a chlorine atom and a tetrahydropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available pyridine derivatives and tetrahydropyridine.
Chlorination: The pyridine ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions to introduce the chlorine atom at the desired position.
Coupling Reaction: The chlorinated pyridine is then coupled with 1,2,3,6-tetrahydropyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Processes: Depending on the scale, batch reactors or continuous flow systems can be used to optimize yield and purity.
Catalysts and Solvents: The choice of catalysts (e.g., palladium-based) and solvents (e.g., toluene, DMF) is crucial for efficient synthesis.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine moiety can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different hydrogenated forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation Products: Pyridine derivatives with varying degrees of oxidation.
Reduction Products: Hydrogenated forms of the original compound.
Substitution Products: Compounds with different functional groups replacing the chlorine atom.
Chemistry:
Ligand Design: Used in the design of ligands for coordination chemistry and catalysis.
Synthetic Intermediates: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmacological Research: Investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Biological Probes: Used as a probe to study biological pathways and interactions.
Industry:
Material Science: Incorporated into the design of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine exerts its effects depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, leading to changes in cellular processes such as inflammation or microbial growth.
Comparison with Similar Compounds
- 2-Chloro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
- 3-Chloro-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
Comparison:
- Structural Differences: Variations in the position of the chlorine atom and the tetrahydropyridine moiety.
- Chemical Properties: Differences in reactivity and stability due to structural changes.
- Applications: Unique applications based on specific chemical properties, such as different pharmacological activities or material properties.
Properties
Molecular Formula |
C10H11ClN2 |
|---|---|
Molecular Weight |
194.66 g/mol |
IUPAC Name |
3-chloro-2-(1,2,3,6-tetrahydropyridin-4-yl)pyridine |
InChI |
InChI=1S/C10H11ClN2/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-3,5,12H,4,6-7H2 |
InChI Key |
ATICGTPHPJHSNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=C(C=CC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


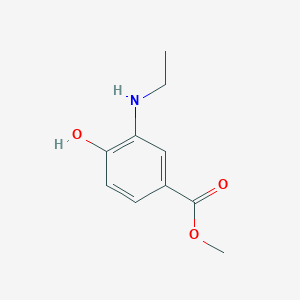
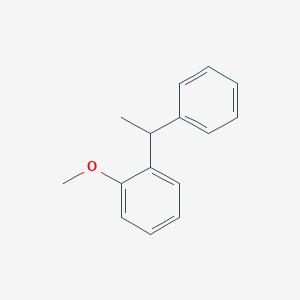
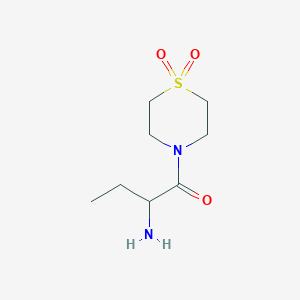

![[R-(Z)]-5-isopropyl-8-methylnona-6,8-dien-2-one](/img/structure/B12065484.png)


![3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester](/img/structure/B12065503.png)
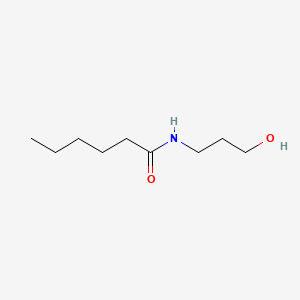
![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)
